N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide
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Overview
Description
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is a compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. It involves the reaction between a substituted thiourea and α-halo ketones in the presence of a green solvent like ethanol . The specific precursors for this compound are 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may lead to the formation of sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.
Scientific Research Applications
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and proteins, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity to its targets, while the methylbenzamide moiety can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide
- N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyridinamine
Uniqueness
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide is unique due to the specific combination of its functional groups. The presence of the fluorophenyl group enhances its chemical stability and potential biological activity, while the methylbenzamide moiety provides additional sites for chemical modification and interaction with biological targets.
Properties
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2OS/c1-11-4-2-3-5-14(11)16(21)20-17-19-15(10-22-17)12-6-8-13(18)9-7-12/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSOINDOYGQIIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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